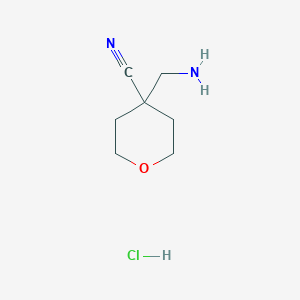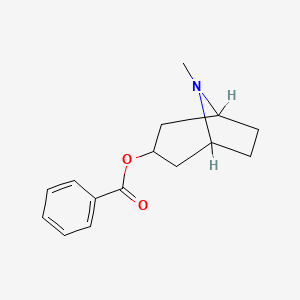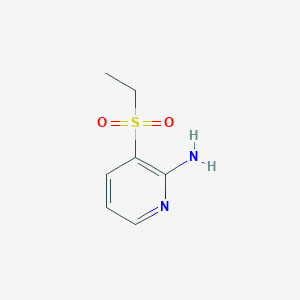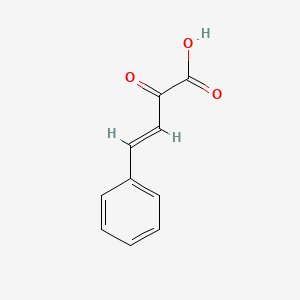
(E)-2-oxo-4-phenylbut-3-enoic acid
概述
描述
(E)-2-oxo-4-phenylbut-3-enoic acid is an organic compound characterized by the presence of a phenyl group attached to a butenoic acid structure. This compound is notable for its conjugated system, which includes a double bond and a carbonyl group, making it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-oxo-4-phenylbut-3-enoic acid typically involves the aldol condensation reaction. This reaction is carried out between benzaldehyde and pyruvic acid under basic conditions. The reaction proceeds as follows:
Aldol Condensation: Benzaldehyde reacts with pyruvic acid in the presence of a base such as sodium hydroxide to form the intermediate aldol product.
Dehydration: The intermediate undergoes dehydration to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and choice of catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
化学反应分析
Types of Reactions
(E)-2-oxo-4-phenylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of (E)-2-hydroxy-4-phenylbut-3-enoic acid.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学研究应用
(E)-2-oxo-4-phenylbut-3-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (E)-2-oxo-4-phenylbut-3-enoic acid involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can influence biological pathways. For instance, its potential anticancer activity may be attributed to its ability to induce oxidative stress in cancer cells, leading to apoptosis.
相似化合物的比较
Similar Compounds
Cinnamic Acid: Similar structure but lacks the carbonyl group.
Phenylacetic Acid: Contains a phenyl group but lacks the conjugated double bond.
Benzaldehyde: Contains a phenyl group and a formyl group but lacks the extended conjugated system.
Uniqueness
(E)-2-oxo-4-phenylbut-3-enoic acid is unique due to its combination of a phenyl group, a conjugated double bond, and a carbonyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
属性
IUPAC Name |
(E)-2-oxo-4-phenylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOUMBVFEWZLME-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901608 | |
| Record name | NoName_741 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-59-6, 17451-19-3 | |
| Record name | (3E)-2-Oxo-4-phenyl-3-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC53200 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B3420418.png)
![Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B3420423.png)
![1-(4-Bromophenylsulfonyl)-[1,4]diazepane](/img/structure/B3420425.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/structure/B3420428.png)
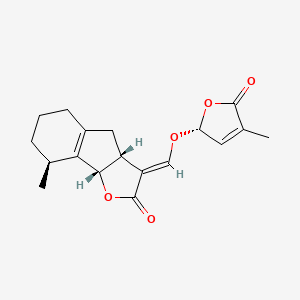
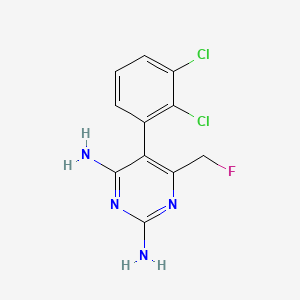
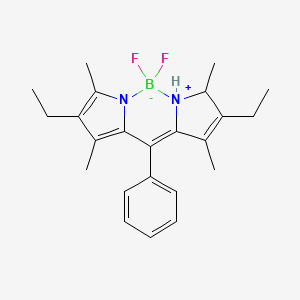
![Imidazo[1,2-a]pyrimidin-6-amine hydrochloride](/img/structure/B3420448.png)

![4-Bromo-3-methylbenzo[b]thiophene](/img/structure/B3420461.png)
![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B3420469.png)
